(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a 3-methylphenyl group and a 5-methylthiophen-2-yl group, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.
Scientific Research Applications
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(2E)-1-(3-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the thiophene ring.
(2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one: Differs in the position of the methyl group on the phenyl ring.
Uniqueness
(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of both a 3-methylphenyl group and a 5-methylthiophen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-4-3-5-13(10-11)15(16)9-8-14-7-6-12(2)17-14/h3-10H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJLGNFCDYRPLK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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